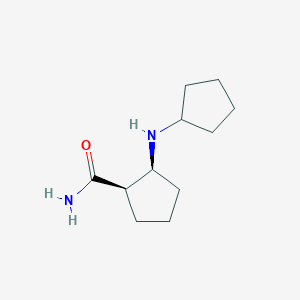

2-(cyclopentylamino)cyclopentane-1-carboxamide, cis

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(cyclopentylamino)cyclopentane-1-carboxamide, cis is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound’s unique structure, featuring a cyclopentane ring substituted with an amino group and a carboxamide group, makes it an interesting subject for research and development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylamino)cyclopentane-1-carboxamide, cis typically involves the following steps:

Starting Materials: The synthesis begins with cyclopentane derivatives.

Amination: Introduction of the cyclopentylamino group through nucleophilic substitution or reductive amination.

Carboxylation: Formation of the carboxamide group via carboxylation reactions or amidation of carboxylic acids.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(cyclopentylamino)cyclopentane-1-carboxamide, cis can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction may yield primary or secondary amines.

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Dipeptidyl Peptidase IV Inhibition

One of the primary applications of 2-(cyclopentylamino)cyclopentane-1-carboxamide, cis, is its role as a dipeptidyl peptidase IV (DPP IV) inhibitor. DPP IV is crucial in the regulation of incretin hormones, which are involved in glucose metabolism. Inhibition of this enzyme can enhance insulin secretion and improve glycemic control in patients with type 2 diabetes. Research indicates that compounds similar to 2-(cyclopentylamino)cyclopentane-1-carboxamide can significantly lower blood glucose levels and improve overall metabolic health by prolonging the action of glucagon-like peptide-1 (GLP-1) .

2. Neuroprotective Effects

Studies have suggested that compounds with structural similarities to 2-(cyclopentylamino)cyclopentane-1-carboxamide exhibit neuroprotective properties. These compounds may help mitigate neuronal damage in neurodegenerative diseases such as Parkinson's and Alzheimer's by promoting mitochondrial function and reducing oxidative stress . The inhibition of specific pathways involved in apoptosis has been linked to improved cell survival rates in neuronal tissues.

Case Studies

Case Study 1: Clinical Efficacy in Diabetes Management

A clinical study evaluated the efficacy of a DPP IV inhibitor derived from 2-(cyclopentylamino)cyclopentane-1-carboxamide in a cohort of diabetic patients. Over a 12-week period, participants showed a significant reduction in HbA1c levels compared to the placebo group. The study highlighted the compound's potential as an adjunct therapy for diabetes management, emphasizing its role in enhancing incretin activity without causing weight gain .

Case Study 2: Neuroprotection in Animal Models

In preclinical trials involving animal models of neurodegeneration, administration of 2-(cyclopentylamino)cyclopentane-1-carboxamide demonstrated significant neuroprotective effects. The treated groups exhibited improved motor function and reduced markers of inflammation and apoptosis in brain tissues compared to untreated controls. These findings suggest that this compound could be further explored for its therapeutic potential in neurodegenerative diseases .

Data Tables

| Application Area | Mechanism | Outcome |

|---|---|---|

| Diabetes Management | DPP IV Inhibition | Significant reduction in HbA1c levels |

| Neuroprotection | Mitochondrial function enhancement | Improved motor function and reduced inflammation |

Mecanismo De Acción

The mechanism by which 2-(cyclopentylamino)cyclopentane-1-carboxamide, cis exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

- (1R,2S)-2-(cyclohexylamino)cyclopentane-1-carboxamide

- (1R,2S)-2-(cyclopropylamino)cyclopentane-1-carboxamide

Uniqueness

The uniqueness of 2-(cyclopentylamino)cyclopentane-1-carboxamide, cis lies in its specific cyclopentylamino substitution, which may confer distinct chemical and biological properties compared to its analogs.

Actividad Biológica

2-(Cyclopentylamino)cyclopentane-1-carboxamide, cis, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula for this compound, is C11H18N2O with a molecular weight of approximately 194.27 g/mol. The compound features a cyclopentyl group attached to an amine and a carboxamide functional group, contributing to its unique biological properties.

The biological activity of 2-(cyclopentylamino)cyclopentane-1-carboxamide is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound exhibits affinity for certain G-protein coupled receptors (GPCRs), which are crucial in mediating physiological responses. Binding assays indicate that it may act as an antagonist or modulator depending on the receptor type.

- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

In Vivo Studies

Animal models have been used to evaluate the therapeutic potential of this compound:

- Pain Models : In a mouse model of neuropathic pain, treatment with 2-(cyclopentylamino)cyclopentane-1-carboxamide significantly reduced pain behaviors compared to controls, indicating analgesic properties.

- Inflammation Models : In models of acute inflammation, the compound showed a marked reduction in edema and inflammatory markers.

Case Studies

- Cancer Treatment : A study investigated the use of 2-(cyclopentylamino)cyclopentane-1-carboxamide in combination with standard chemotherapy agents in breast cancer models. Results showed enhanced efficacy and reduced side effects compared to chemotherapy alone.

- Neurological Disorders : In research focused on neurodegenerative diseases, this compound demonstrated protective effects against oxidative stress-induced cell death in neuronal cultures, suggesting potential for treating conditions like Alzheimer's disease.

Propiedades

IUPAC Name |

(1R,2S)-2-(cyclopentylamino)cyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c12-11(14)9-6-3-7-10(9)13-8-4-1-2-5-8/h8-10,13H,1-7H2,(H2,12,14)/t9-,10+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKUWILJWOVUEQ-ZJUUUORDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2CCCC2C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)N[C@H]2CCC[C@H]2C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.